4-Chloro-6-methylthieno[3,2-d]pyrimidine

Anticancer Drug Discovery Structure-Activity Relationship (SAR) Apoptosis

This thieno[3,2-d]pyrimidine scaffold is a privileged purine isostere for kinase inhibitor design. The C4-Cl is essential for anticancer activity; its replacement abolishes cytotoxicity. The thieno core gives 5–10× potency over pyrrolo analogs. It induces p53-independent apoptosis without cell cycle arrest—ideal for p53-mutant leukemia models. The C4 chlorine enables chemoselective SNAr reactions (80–86% yields) with amines/triazoles for library synthesis. Also selectively active against Candida albicans and Cryptococcus neoformans. Procure this validated scaffold for targeted drug discovery.

Molecular Formula C7H5ClN2S
Molecular Weight 184.65 g/mol
CAS No. 108134-22-1
Cat. No. B171983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methylthieno[3,2-d]pyrimidine
CAS108134-22-1
Molecular FormulaC7H5ClN2S
Molecular Weight184.65 g/mol
Structural Identifiers
SMILESCC1=CC2=C(S1)C(=NC=N2)Cl
InChIInChI=1S/C7H5ClN2S/c1-4-2-5-6(11-4)7(8)10-3-9-5/h2-3H,1H3
InChIKeyJCFKTBGQKWYJNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-methylthieno[3,2-d]pyrimidine (CAS 108134-22-1) as a Strategic Intermediate and Pharmacophore


4-Chloro-6-methylthieno[3,2-d]pyrimidine (CAS 108134-22-1) is a heterocyclic scaffold belonging to the thieno[3,2-d]pyrimidine class, a fused bicyclic system combining a thiophene and a pyrimidine ring [1]. This core is recognized as a privileged structure in medicinal chemistry due to its purine isosterism, making it a valuable template for kinase inhibitor design [2]. The presence of a chlorine atom at the C4 position and a methyl group at C6 provides a specific substitution pattern that confers distinct chemical reactivity and has been demonstrated to be critical for bioactivity in certain applications [2].

Critical Substituent Effects: Why 4-Chloro-6-methylthieno[3,2-d]pyrimidine is Not Interchangeable with Structural Analogs


Thienopyrimidine derivatives exhibit highly structure-dependent biological activity and chemical reactivity. Direct SAR studies have established that the C4 chlorine in 4-chloro-6-methylthieno[3,2-d]pyrimidine is essential for antiproliferative activity against cancer cell lines; its replacement with hydrogen or other functional groups results in a complete loss of cytotoxic activity [1]. Furthermore, the thieno[3,2-d] isomer demonstrates enhanced potency compared to the pyrrolo[3,2-d] analog, confirming that the sulfur atom contributes a 5-10 fold increase in activity [1]. These findings underscore that substitution patterns and heteroatom composition cannot be casually modified without fundamentally altering the compound's functional properties.

Quantitative Evidence for the Selection of 4-Chloro-6-methylthieno[3,2-d]pyrimidine Over Analogs


SAR Evidence: C4-Chlorine is Indispensable for Cytotoxic Activity Compared to Hydrogen or Amino Analogs

A comparative SAR study of halogenated thieno[3,2-d]pyrimidines demonstrated that the C4 chlorine atom is absolutely required for antiproliferative activity against the L1210 leukemia cell line [1]. The parent compound containing the 4-Cl substituent exhibited significant cytotoxicity. In contrast, the 4-H analog (compound 5) showed a complete loss of activity (IC50 > 250 µM), confirming the necessity of the chlorine [1]. Similarly, substitution of the 4-Cl with an amino group (compound 6) or a triazole group (compound 7) also ablated all antiproliferative activity [1]. This establishes a clear, non-negotiable requirement for the 4-chloro group for this specific cytotoxic phenotype.

Anticancer Drug Discovery Structure-Activity Relationship (SAR) Apoptosis

Core Scaffold Advantage: Thieno[3,2-d]pyrimidine is 5-10x More Potent than the Pyrrolo[3,2-d]pyrimidine Analog

The choice of the thieno[3,2-d]pyrimidine scaffold over the closely related pyrrolo[3,2-d]pyrimidine scaffold results in a significant gain in antiproliferative potency [1]. When the sulfur atom in the five-membered ring of the active thieno[3,2-d]pyrimidine was replaced with a nitrogen atom (Compound 19), the cytotoxic activity was reduced by a factor of 5 to 10 [1]. This finding, derived from direct SAR comparison, highlights that the thieno[3,2-d] core confers a substantial biological advantage over its nitrogen-containing analog.

Scaffold Hopping Kinase Inhibitor Design Isosteric Replacement

Chemoselective Reactivity: Differential Reactivity of C4 vs. C2 Chlorine Enables Selective Derivatization

In thieno[3,2-d]pyrimidine systems bearing chlorine atoms at both the C2 and C4 positions (such as 2,4-dichlorothieno[3,2-d]pyrimidine, a close analog of 4-chloro-6-methylthieno[3,2-d]pyrimidine), the C4-Cl bond exhibits superior reactivity toward nucleophiles [1]. Under conditions where the C4-Cl was efficiently substituted by amines or triazoles (e.g., compound 6 in 80% yield, compound 7 in 86% yield), the C2-Cl remained completely unreactive [1]. This orthogonality is a direct consequence of the electronic environment created by the thiophene ring fusion, which activates the 4-position for SNAr reactions while leaving the 2-position inert.

Synthetic Methodology Medicinal Chemistry Nucleophilic Substitution

Validated Application Scenarios for 4-Chloro-6-methylthieno[3,2-d]pyrimidine


Medicinal Chemistry: Core Scaffold for Anticancer Lead Discovery

This compound serves as a validated starting point for anticancer drug discovery programs. Evidence indicates that the 4-chloro substitution pattern is essential for inducing apoptosis in cancer cells, and the thieno[3,2-d] core provides a 5-10x potency advantage over pyrrolo[3,2-d]pyrimidine analogs [1]. Procurement of this specific scaffold is justified for projects targeting novel, non-kinase-mediated cell death mechanisms in cancers like leukemia [1].

Chemical Biology: Tool Compound for Studying p53-Independent Apoptosis

Unlike many DNA-damaging agents, derivatives of this scaffold (exemplified by the 4-chloro thieno[3,2-d]pyrimidines) induce apoptosis without causing cell cycle arrest and operate via a p53-independent mechanism [1]. This makes the core a valuable tool for dissecting alternative apoptotic pathways, particularly in p53-mutant cancer models such as L1210 cells [1]. Researchers requiring a compound with this specific mechanistic profile should prioritize this scaffold.

Organic Synthesis: Advanced Intermediate for Selective C4 Derivatization

The high and selective reactivity of the C4 chlorine makes this compound an ideal electrophilic partner for SNAr reactions. The documented ability to substitute the 4-Cl group with amines or triazoles in high yields (80-86%) while leaving a potential C2-Cl group intact provides a powerful strategy for divergent library synthesis [1]. This chemoselectivity is a key differentiator from other chlorinated heterocycles and justifies its use as a building block for generating focused compound collections.

Antifungal Research: Lead Scaffold for Novel Antifungal Agents

In addition to anticancer properties, halogenated thieno[3,2-d]pyrimidines have demonstrated selective antifungal activity against clinically relevant pathogens, including Candida albicans and Cryptococcus neoformans [1]. This dual anticancer/antifungal profile, which is dependent on the 4-chloro group, makes this compound a unique starting point for developing new antifungal therapies with potentially novel mechanisms of action [1].

Quote Request

Request a Quote for 4-Chloro-6-methylthieno[3,2-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.